Comparative Physicochemical Profile: Levosimendan Impurity 1 versus Parent Drug Levosimendan
Levosimendan Impurity 1 exhibits a substantially higher molecular weight and distinct physicochemical properties compared to the parent drug Levosimendan. The impurity possesses a molecular weight of 417.46 g/mol and molecular formula C22H23N7O2, whereas the parent drug Levosimendan has a molecular weight of 280.28 g/mol and molecular formula C14H12N6O . This 48.9% increase in molecular weight directly impacts chromatographic retention and ionization efficiency in LC-MS applications, requiring specific analytical method adjustments. Additionally, the impurity displays a density of 1.39 ± 0.1 g/cm³ (predicted) and a predicted pKa of 13.41 ± 0.60 , parameters that inform solubility optimization and sample preparation protocols.
| Evidence Dimension | Molecular weight and structural characteristics |
|---|---|
| Target Compound Data | Molecular weight: 417.46 g/mol; Formula: C22H23N7O2; Density: 1.39 ± 0.1 g/cm³; pKa: 13.41 ± 0.60 |
| Comparator Or Baseline | Levosimendan parent drug: MW 280.28 g/mol; Formula: C14H12N6O |
| Quantified Difference | 48.9% higher molecular weight; triazene-bridged dimeric structure versus monomeric parent drug |
| Conditions | Predicted density and pKa values; experimental molecular weight confirmed by HRMS |
Why This Matters
The 48.9% higher molecular weight of Levosimendan Impurity 1 relative to the parent drug mandates distinct chromatographic method parameters and MS detection settings, making procurement of this specific reference standard essential for accurate impurity identification and quantification in analytical workflows.
